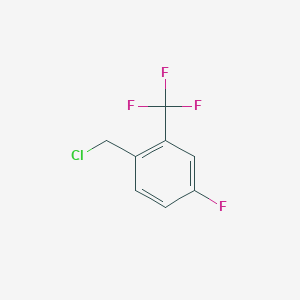

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Descripción general

Descripción

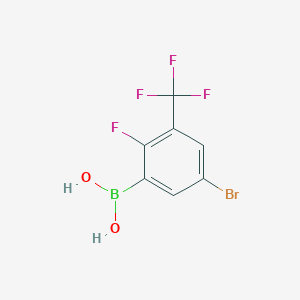

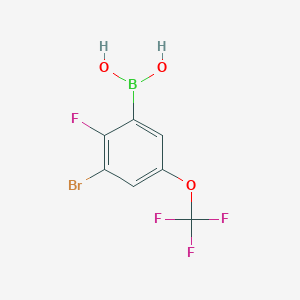

The compound "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that contains both chloromethyl and trifluoromethyl substituents on the benzene ring. This structure is of interest due to the unique properties imparted by the fluorine atoms and the potential for use in various chemical reactions and applications.

Synthesis Analysis

The synthesis of compounds related to "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" has been explored in several studies. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, which suggests a pathway for introducing fluorine atoms into aromatic compounds . Additionally, polychloro(trifluoromethyl)benzenes have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, indicating that chloromethyl groups can be introduced into trifluoromethyl-substituted benzenes . These methods could potentially be adapted for the synthesis of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene."

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is a key factor in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structure of a highly crowded fluorinated benzene, which could provide insights into the steric effects and electronic distribution in "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" .

Chemical Reactions Analysis

Fluorinated aromatic compounds, such as "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene," can undergo various chemical reactions. For example, the use of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been reported for the quantitative fluorination of aromatic substrates, which could be relevant for further functionalization of the compound . The photochemistry of fluoro(trifluoromethyl)benzenes has also been studied, revealing information about the fluorescence spectra and quenching of singlet state emission, which could be pertinent to understanding the reactivity of the singlet state of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the synthesis of soluble fluoro-polyimides derived from related fluorinated aromatic diamines . These properties are crucial for applications in materials science and could be expected for "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" as well.

Aplicaciones Científicas De Investigación

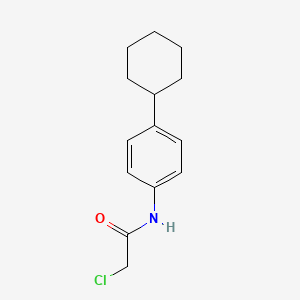

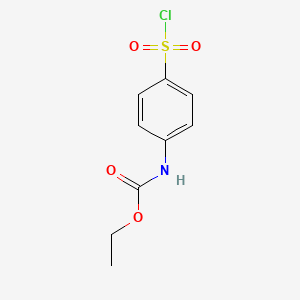

Electrophilic Fluorination and Organic Synthesis

This compound is notable for its role in electrophilic fluorination reactions, a critical area in organofluorine chemistry. The use of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, particularly in the form of Selectfluor F-TEDA-BF4, has enabled effective and selective introduction of fluorine atoms into organic molecules. This process is essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science. The versatility of Selectfluor as a mediator or catalyst in various organic transformations underscores the importance of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene in modern synthetic chemistry (Singh & Shreeve, 2004).

Photochemical Studies

Research into the photochemistry of fluoro(trifluoromethyl)benzenes, including derivatives similar to 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, has provided insights into the photophysical processes of these compounds. Studies on the fluorescence spectra, quenching of singlet state emission, and intersystem crossing yields contribute to a deeper understanding of the electronic and structural aspects influencing the behavior of fluoroaromatic compounds under light exposure. Such knowledge is beneficial for designing materials with specific photochemical and photophysical properties (Al-ani, 1973a; Al-ani, 1973b).

Material Science and Polymer Chemistry

In material science, the chemical serves as a building block for the synthesis of advanced materials, such as hyperbranched poly(arylene ether)s and novel fluorine-containing polymers. These materials exhibit unique properties, including thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications. The development of these polymers demonstrates the compound's utility in creating new materials with tailored properties for specific applications (Banerjee et al., 2009; Xie et al., 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The compound, being a halogenated benzene derivative, likely undergoes electrophilic aromatic substitution reactions . The presence of the chloromethyl and trifluoromethyl groups on the benzene ring can influence the reactivity of the compound, potentially leading to unique interactions with its targets .

Biochemical Pathways

Halogenated benzene compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Pharmacokinetics

Similar halogenated benzene compounds are generally lipophilic, allowing them to cross biological membranes and distribute throughout the body .

Result of Action

Halogenated benzene compounds can cause various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene. For instance, the compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals . Additionally, exposure conditions, such as the presence of dust or vapors, can affect the compound’s behavior .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZSNPJDFLZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374667 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

CAS RN |

248262-29-5 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)

![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)